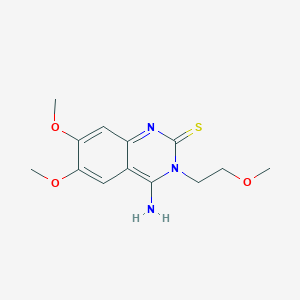

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

Description

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is a quinazoline derivative characterized by a thione group at position 2, amino and methoxy substituents at positions 4, 6, and 7, and a 2-methoxyethyl group at position 3. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The synthesis of this compound involves reactions between 2-isothiocyanatobenzonitrile and primary amines, yielding substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones, as reported in studies by Ivachtchenko et al. . The structural complexity of this compound, particularly its substituents, influences its physicochemical and biochemical properties, making comparative analysis with analogous compounds critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXNLFPPYIWUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141707 | |

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439096-30-7 | |

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Quinazoline derivatives, including 4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione, have been investigated for their anticancer properties. Research indicates that modifications in the quinazoline structure can enhance their efficacy against different cancer types. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

-

Anti-inflammatory Effects

- Compounds with a quinazoline structure have been reported to possess anti-inflammatory properties. In vivo studies have demonstrated that related quinazoline derivatives can reduce inflammation markers and alleviate symptoms in models of rheumatoid arthritis and inflammatory bowel diseases . The specific compound under discussion may share similar pathways due to structural similarities.

-

Acetylcholinesterase Inhibition

- The compound's potential as an acetylcholinesterase inhibitor is noteworthy, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is crucial for cognitive functions. Preliminary studies suggest that derivatives of quinazoline may exhibit promising inhibitory activity against acetylcholinesterase, thus providing a basis for further exploration in Alzheimer's therapeutics .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The 2-methoxyethyl group in the target compound contributes to enhanced solubility in polar solvents compared to bulkier substituents (e.g., phenyl-thiomorpholinyl in ).

- Thione vs. Oxo Groups: The thione moiety (C=S) in the target compound increases hydrogen-bonding capacity and metabolic stability relative to 4-quinazolinones (C=O) .

- Amino and Methoxy Substitutents: The 4-amino and 6,7-dimethoxy groups are conserved in many analogs, suggesting their role in binding interactions, such as kinase inhibition .

Physicochemical and Biochemical Properties

- Lipophilicity : The 2-methoxyethyl group balances hydrophilicity, whereas phenyl-thiomorpholinyl () or pyridinyl-triazol-amine () substituents increase logP values, affecting membrane permeability.

- Reactivity : The thione group’s sulfur atom participates in redox reactions and metal coordination, distinguishing it from oxygen-containing analogs .

- Computational Comparisons: Graph-based structural analysis (as per ) reveals that minor substituent changes (e.g., ethyl vs. methoxyethyl) significantly alter molecular similarity scores, impacting virtual screening outcomes .

Biological Activity

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. With the molecular formula C13H17N3O3S and a molecular weight of 295.36, this compound has been the subject of various studies aimed at exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

This compound is synthesized through multiple chemical reactions, typically involving the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under controlled conditions. The synthesis can be optimized for large-scale production to ensure high yield and purity.

Biological Activity

The biological activity of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production and exhibit antiproliferative effects in vitro. Specifically, quinazoline derivatives have been observed to affect the viability of cancer cells such as MDA-MB-231 through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis | |

| HL-60 | 15 | Inhibition of TNF-α secretion | |

| A549 (Lung Cancer) | 12 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects. The presence of specific functional groups enhances their ability to inhibit bacterial growth. For example, modifications at position 3 and methyl or thiol groups at position 2 have been linked to increased antimicrobial activity against various pathogens .

The mechanism by which 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione exerts its biological effects is likely multifaceted. It may act as an inhibitor of specific enzymes or receptors involved in cancer progression or microbial resistance. For instance, some quinazoline derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter biological activity. For example, substituents that enhance electron density or steric hindrance can lead to improved binding affinity for biological targets .

Table 2: Structure-Activity Relationship Insights

| Position on Quinazoline Ring | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Methyl/Thiol Group | Increased antimicrobial activity |

| Position 3 | Aromatic Substitution | Enhanced anticancer potency |

| Position 6 & 7 | Methoxy Groups | Improved solubility and bioavailability |

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed promising results against breast cancer cell lines with significant inhibition rates compared to standard chemotherapy agents .

- Antimicrobial Efficacy Evaluation : Another research project tested various substituted quinazolines against resistant bacterial strains, demonstrating notable antibacterial activity that suggests potential for therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis yield of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione?

Methodological Answer:

To optimize yield, systematically vary reaction parameters such as solvent polarity, temperature, and catalyst loading. For example:

- Solvent Selection : High-polarity solvents like DMSO or 1,4-dioxane facilitate nucleophilic substitutions (e.g., thione formation) under reflux conditions .

- Reaction Time : Extended reflux durations (e.g., 18 hours) improve intermediate cyclization but require monitoring for byproduct formation .

- Catalysts : Triethylamine (TEA) is effective for neutralizing acidic byproducts in thiazole/thione syntheses .

- Purification : Recrystallization using ethanol-water mixtures (1:1 v/v) enhances purity while minimizing yield loss .

Basic: Which characterization techniques are most reliable for confirming the structure of this quinazoline-thione derivative?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxyethyl groups at C3) and thione tautomerism .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 352.12) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Basic: How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

- Solvent Screening : Test dimethylacetamide (DMA) or PEG-400, which balance solubility and low cytotoxicity .

- Co-solvent Systems : Use 10% DMSO in phosphate buffer (pH 7.4) for aqueous compatibility .

- Surfactants : Add 0.1% Tween-80 to prevent aggregation in cell culture media .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition potential?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogenated) to assess steric/electronic effects .

- In Vitro Assays : Use kinase profiling panels (e.g., EGFR, VEGFR2) with ATP-competitive binding assays to quantify IC values .

- Molecular Docking : Compare binding poses in homology models of target kinases to rationalize activity trends .

Advanced: What computational approaches are suitable for predicting metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II modification sites (e.g., sulfur oxidation, O-demethylation) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to prioritize labile substituents for stabilization .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, ATP concentration) to isolate protocol variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of divergent results .

- Error Sources : Quantify batch-to-batch purity differences via HPLC and adjust IC calculations accordingly .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMSO) .

- Waste Disposal : Neutralize acidic/byproduct streams with 1M NaOH before aqueous disposal .

Advanced: What methodologies are recommended for analyzing degradation products under stress conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.